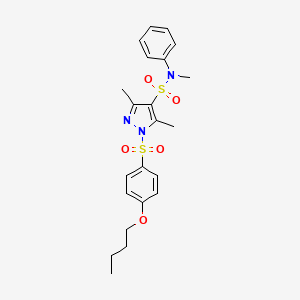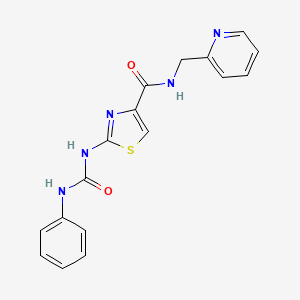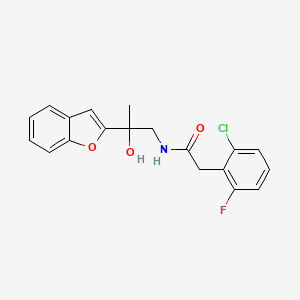
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds involves bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile at 0-5 °C . The brominated aminopyridine is then reacted with an oxidant mixture to yield the bromo-nitropyridine . Another method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide to produce the corresponding C-4 acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a nitro group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Optical Properties
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine has been characterized spectroscopically, applying Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies have utilized density functional theory (DFT) to optimize its geometric structure and investigate its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. The HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT), and its interaction with pBR322 plasmid DNA was explored through agarose gel electrophoresis experiments, demonstrating its potential in DNA interaction studies and antimicrobial activities (H. Vural & M. Kara, 2017).
Magnetic Materials and Single-Molecule Magnetism
Research on lanthanide-nitronyl nitroxide complexes, including this compound derivatives, has contributed significantly to the development of materials exhibiting single-molecule magnet behavior. These complexes form a four-spin system through bridging ligands, providing insights into static and dynamic magnetic properties critical for advancing magnetic material science (Jin-Xia Xu et al., 2009).
Coordination Chemistry and Polymer Synthesis
The compound has been involved in the synthesis of novel coordination polymers, highlighting its role in creating materials with unique structures and properties. For example, its application in metal-directed and ligand-distorted assembly of coordination polymers showcases its versatility in synthesizing materials with potential optical and electronic applications (Peng-Fei Wang et al., 2011).
Analytical Chemistry and Sensor Development
Its derivatives have been utilized in the spectrofluorimetric determination of iron(III) ions, demonstrating its potential in developing sensitive and selective analytical methods for metal ion detection (K. Cha & C. I. Park, 1996).
Safety and Hazards
The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to keep the compound in a dark place, in an inert atmosphere, and at a temperature of 2-8°C .
Direcciones Futuras
Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
5-bromo-3-nitro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMCIGWQQKNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

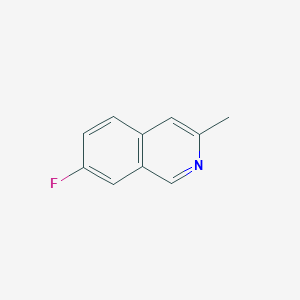
![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
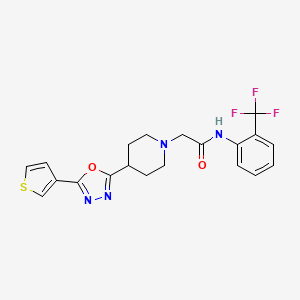

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)


![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
